9-Arabinofuranosyladenine

Orthopoxvirus Antiviral EC50

9-Arabinofuranosyladenine (Vidarabine, ara-A) is a strategically essential nucleoside analog for antiviral resistance research and biodefense drug development. Its cellular kinase-dependent activation uniquely bypasses viral thymidine kinase, conferring potent activity against acyclovir-resistant HSV and VZV strains. With 3–5× greater intrinsic potency against vaccinia and cowpox viruses compared to cidofovir, it is a critical starting point for next-generation orthopoxvirus therapeutics. Researchers exploit its dual mechanism (competitive polymerase inhibition + DNA chain termination) and differential intracellular pharmacology (half-life 9.3 h in infected vs. 3.2 h in uninfected cells) as a probe for DNA replication studies. Poor solubility (3 mg/mL) and rapid systemic deamination make it an ideal model compound for formulation and prodrug innovation. Select Vidarabine when target-specific, resistance-breaking antiviral activity is mandatory.

Molecular Formula C10H13N5O4
Molecular Weight 267.24 g/mol
CAS No. 2006-02-2
Cat. No. B14158138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Arabinofuranosyladenine
CAS2006-02-2
Molecular FormulaC10H13N5O4
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7+,10?/m1/s1
InChIKeyOIRDTQYFTABQOQ-KBNQYOMWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Arabinofuranosyladenine (Vidarabine, CAS 2006-02-2): A First-Generation Purine Nucleoside Analog with Distinct Antiviral Profile for Procurement Consideration


9-Arabinofuranosyladenine, also known as vidarabine or ara-A (CAS 2006-02-2, also cited as 5536-17-4), is a synthetic purine nucleoside analog isolated from Streptomyces antibioticus [1]. It belongs to the class of arabinofuranosyl nucleosides, characterized by the replacement of the ribose moiety with arabinose [2]. Vidarabine exhibits in vitro and in vivo inhibitory activity against herpes simplex virus types 1 and 2 (HSV-1, HSV-2), varicella-zoster virus (VZV), and orthopoxviruses [3]. Unlike many newer nucleoside analogs, its antiviral action involves both competitive inhibition of viral DNA polymerase and chain termination following incorporation into viral DNA [2], and its activation is independent of viral thymidine kinase [3].

Why 9-Arabinofuranosyladenine Cannot Be Simply Replaced by Newer Nucleoside Analogs: Key Differentiators for Informed Procurement


9-Arabinofuranosyladenine (vidarabine) is not a simple, interchangeable member of the nucleoside analog class. Its unique activation pathway, which relies on cellular kinases rather than viral thymidine kinase, confers activity against acyclovir-resistant viral strains . However, vidarabine also presents distinct physicochemical and metabolic liabilities—namely, poor aqueous solubility (3 mg/mL at 25°C) [1], low oral bioavailability, and rapid systemic deamination by adenosine deaminase to a metabolite that is at least 10-fold less potent [2]—that profoundly impact its utility and formulation requirements. These properties create a unique risk-benefit profile: vidarabine offers therapeutic opportunities where newer agents fail, but its successful application demands careful attention to formulation and delivery strategies. Therefore, procurement decisions cannot be based on class membership alone; they must be guided by the specific, quantifiable performance metrics detailed below.

Quantitative Evidence Guide for 9-Arabinofuranosyladenine (Vidarabine): Head-to-Head Performance Comparisons


Superior Intrinsic Potency Against Orthopoxviruses: Vidarabine vs. Cidofovir in Human Foreskin Fibroblasts

In a head-to-head plaque reduction assay using human foreskin fibroblasts (HFFs), vidarabine demonstrated 3- to 5-fold greater intrinsic potency against both vaccinia and cowpox viruses compared to cidofovir, the current standard-of-care for poxvirus infections. For vaccinia virus, the EC50 was 6.2 µM for vidarabine versus 30 µM for cidofovir. For cowpox virus, the EC50 was 12.6 µM for vidarabine versus 26 µM for cidofovir [1]. This potency advantage is further enhanced when combined with an adenosine deaminase inhibitor, increasing the margin of superiority to approximately 10-fold [2].

Orthopoxvirus Antiviral EC50

Prolonged Intracellular Half-Life in HSV-Infected Cells: Vidarabine vs. Uninfected Cells as a Baseline for Selectivity

The antiviral selectivity of vidarabine is underpinned by a marked differential in its intracellular pharmacokinetics. The active metabolite, ara-ATP, exhibits a half-life of 9.3 hours in HSV-1-infected cells, compared to only 3.2 hours in uninfected cells [1]. This nearly three-fold difference in retention time within the viral replication compartment contributes to its therapeutic window and explains its observed efficacy even with short exposure durations.

HSV-1 Intracellular Pharmacology Half-life

Activity Against Acyclovir-Resistant HSV and VZV: A Critical Niche for Procurement

Vidarabine maintains antiviral activity against acyclovir-resistant and thymidine kinase (TK)-deficient mutants of HSV and VZV. This is a direct consequence of its activation mechanism, which is dependent on cellular kinases, not the viral TK enzyme required for acyclovir activation . While acyclovir typically exhibits lower IC50 values against wild-type HSV (e.g., ~0.01-0.1 µg/mL), its activity is completely abrogated against TK-deficient strains, whereas vidarabine's activity remains largely unchanged.

Acyclovir-Resistant HSV VZV

Limited Aqueous Solubility: A Procurement and Formulation Decision Driver

9-Arabinofuranosyladenine exhibits poor aqueous solubility of 3 mg/mL at 25°C [1]. This value is significantly lower than many commonly used nucleoside analogs like acyclovir (solubility >100 mg/mL in water). In contrast, vidarabine demonstrates high solubility in DMSO (≥49 mg/mL) [2]. This stark difference dictates that standard aqueous buffers are unsuitable for preparing concentrated stock solutions for in vitro assays; DMSO is the required solvent.

Solubility Formulation DMSO

Metabolic Instability: Rapid Systemic Deamination to a 10-Fold Less Potent Metabolite

Vidarabine is rapidly and extensively metabolized by adenosine deaminase (ADA) to arabinosyl hypoxanthine (ara-H) [1]. This metabolite is at least 10-fold less potent than the parent compound [1]. The plasma half-life of vidarabine is short, at 3.5 hours [2]. This metabolic vulnerability stands in contrast to acyclovir, which is not a substrate for ADA and has a longer plasma half-life (2.5-3.3 hours) with minimal metabolism.

Metabolism Adenosine Deaminase Bioavailability

Unique Synergy Profile with Acyclovir: Complete Protection in a Murine HSV-2 Model

In a murine model of intravaginal HSV-2 infection, the combination of full-dose acyclovir and vidarabine achieved a unique outcome not seen with either agent alone: it completely prevented progression of disease beyond vaginitis, resulting in 100% animal survival [1]. While this combination showed less-than-additive effects in some in vitro assays, the in vivo synergy against HSV-2 was significant.

Combination Therapy HSV-2 In Vivo Efficacy

High-Value Research and Industrial Application Scenarios for 9-Arabinofuranosyladenine (Vidarabine) Based on Differentiated Evidence


Development of Anti-Orthopoxvirus Therapeutics and Prophylactics

Given its 3- to 5-fold greater intrinsic potency against vaccinia and cowpox viruses compared to cidofovir [1], vidarabine is an ideal starting point or active pharmaceutical ingredient (API) for the research and development of next-generation anti-poxvirus drugs. This is particularly relevant for biodefense initiatives targeting smallpox and related orthopoxviruses. Research efforts should focus on novel formulations or prodrugs designed to overcome vidarabine's metabolic and solubility limitations [2], thereby translating its superior in vitro potency into a viable therapeutic candidate.

Investigating and Treating Acyclovir-Resistant Herpesvirus Infections

Vidarabine's mechanism of action, which is independent of viral thymidine kinase, renders it active against acyclovir-resistant and TK-deficient HSV and VZV strains [1]. Therefore, its procurement is strategically essential for research laboratories studying the emergence and management of antiviral resistance. It serves as a critical tool compound for validating resistance mechanisms and as a potential therapeutic agent in clinical settings where acyclovir or related guanosine analogs have failed.

Mechanistic Studies on Viral DNA Polymerase and Nucleotide Metabolism

The unique dual mechanism of vidarabine—competitive inhibition of viral DNA polymerase and DNA chain termination [1]—combined with its well-characterized, differential intracellular pharmacology in infected versus uninfected cells (half-life of 9.3 h vs. 3.2 h) [2], makes it a valuable probe for fundamental virology and pharmacology research. It can be used to dissect the nuances of viral DNA replication, the cellular activation pathways of nucleoside analogs, and the role of adenosine deaminase in modulating drug activity and selectivity.

Formulation Science and Prodrug Design for Poorly Soluble and Metabolically Labile APIs

9-Arabinofuranosyladenine is a classic model compound for pharmaceutical formulation scientists. Its extremely poor aqueous solubility (3 mg/mL) [1] and rapid systemic deamination by adenosine deaminase (producing a ≥10-fold less potent metabolite) [2] present clear and quantifiable challenges. It is an ideal candidate for developing and testing advanced drug delivery technologies, including novel solubilization techniques, nanoformulations, and targeted prodrug strategies aimed at improving oral bioavailability or enabling parenteral administration.

Quote Request

Request a Quote for 9-Arabinofuranosyladenine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.